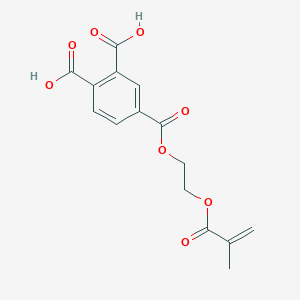

4-Methacryloxyethyltrimellitic acid

Description

Historical Context and Evolution within Functional Monomer Chemistry

The development of 4-MET can be traced back to the early 1980s, a period of intensive research into improving adhesion in dental restorations. A 1982 study identified its anhydride (B1165640) form, 4-META, as a new and effective coupling agent for composite materials. nih.gov This research highlighted its ability to significantly enhance the mechanical properties—such as transverse strength, Young's modulus, and hardness—of composites by creating a more coherent polymer matrix. nih.gov

Early investigations focused on the ability of monomers with both hydrophobic and hydrophilic groups, like 4-MET, to promote the infiltration of resin into tooth structures. nih.gov It was discovered that pretreating dentin with an acid solution allowed 4-MET to penetrate the tooth substrate, where it could polymerize in situ, leading to strong adhesion. nih.gov This marked a significant evolution from previous adhesion concepts that relied primarily on mechanical interlocking. nih.gov Over the years, 4-MET has evolved from a novel adhesion promoter to a foundational monomer in many modern dental adhesive systems. ontosight.ai

Significance of Acidic Functional Monomers in Advanced Polymer Systems

Functional monomers are small molecules containing reactive groups that are used to synthesize polymers with specific, targeted properties. wisdomlib.org Acidic functional monomers, such as 4-MET, are a particularly important class of these compounds. Their significance lies in their ability to interact with and bond to various substrates, especially mineralized tissues like the hydroxyapatite (B223615) found in teeth. wisdomlib.orgucl.ac.uk

The acidic groups, typically carboxylic or phosphate (B84403) groups, can engage in several crucial interactions:

Chemical Bonding : They can form ionic bonds with cations like calcium (Ca²⁺) present in the substrate, creating a strong and durable chemical bridge between the material and the tooth. allenpress.comscielo.br

Surface Modification : They can etch or demineralize the tooth surface on a micro-level, creating a surface that is more receptive to resin infiltration and enhancing micromechanical retention. allenpress.com

Improved Wettability : The hydrophilic nature of the acidic groups improves the wettability of the substrate, allowing the adhesive resin to spread and adapt more effectively.

Overview of Key Research Domains for 4-MET

Research on 4-MET is predominantly concentrated in the field of dentistry, where it has become a cornerstone of adhesive and restorative materials. However, its versatile properties suggest potential in other areas of materials science. ontosight.aiontosight.ai

Dental Materials: The primary application of 4-MET is in dental adhesives and resin-based composites. ontosight.ai It is a key ingredient in many "all-in-one" or self-etch adhesive systems. nih.gov These systems simplify the clinical procedure by combining the etching, priming, and bonding steps. allenpress.com The acidic nature of 4-MET allows the adhesive to simultaneously demineralize and infiltrate the tooth surface, forming a "hybrid layer"—a zone of resin-reinforced dentin that is fundamental to modern adhesive dentistry. watson-int.com

Research has shown that the presence of 4-MET can lead to the formation of an acid-base resistant zone (ABRZ) at the adhesive interface, which enhances the longevity of the bond. nih.gov Studies have evaluated its performance in various formulations, measuring outcomes like degree of conversion and bond strength to dentin. allenpress.comresearchgate.net For instance, one study found that a 4-META-containing adhesive (G-BOND) achieved a high degree of conversion (93% ±6%). allenpress.com

Other Potential Applications: Beyond dentistry, the reactive properties of 4-MET make it a candidate for other advanced material applications. These include its use in the formulation of specialized coatings and other adhesive systems where strong bonding to various substrates is required. ontosight.aiontosight.ai It is also explored as a component in the synthesis of complex polymers where its dual functionality can be used to create highly cross-linked and durable polymer networks. ontosight.ai

Data Tables

Table 1: Properties of 4-Methacryloxyethyltrimellitic Acid

| Property | Value |

|---|---|

| Chemical Formula | C₁₈H₁₈O₈ |

| Molecular Weight | 362.33 g/mol |

| Common Synonyms | 4-MET, 4-methacryloxyethyl trimellitate |

| Anhydride Form | 4-Methacryloxyethyltrimellitic anhydride (4-META) |

| Anhydride CAS Number | 70293-55-9 |

Table 2: Selected Research Findings on Adhesives Containing 4-META

| Study Focus | Adhesive System(s) Containing 4-META | Key Finding | Reference |

|---|---|---|---|

| Degree of Conversion | G-BOND, I-BOND | The degree of conversion was material-dependent, with G-BOND showing a high conversion rate of 93% (±6%). allenpress.com | allenpress.com |

| Bond Strength | 4-META/MMA-TBB resin | Immersion in a 4-META/MMA-TBB-activated liquid improved the microtensile bond strength to root canal dentin. researchgate.net | researchgate.net |

| Interface Morphology | Experimental 4-META adhesive | The morphology of the acid-base resistant zone (ABRZ) is influenced by the specific functional monomer used; funnel-shaped erosion was observed with the 4-META adhesive on enamel. nih.gov | nih.gov |

Table 3: Chemical Compounds Mentioned in this Article

| Compound Name | Abbreviation / Synonym |

|---|---|

| This compound | 4-MET |

| 4-Methacryloxyethyltrimellitic anhydride | 4-META |

| Bisphenol A diglycidyl ether dimethacrylate | Bis-GMA |

| Urethane dimethacrylate | UDMA |

| Triethylene glycol dimethacrylate | TEGDMA |

| 10-Methacryloxydecyl dihydrogen phosphate | 10-MDP |

| 2-Hydroxyethyl methacrylate (B99206) | HEMA |

| Methyl methacrylate | MMA |

| Itaconic acid | - |

| Dimethyl aminoethyl methacrylate | DMAEMA |

| Acrylic acid | - |

| Methacrylic acid | - |

| Poly(acrylic acid) | - |

| Fluoroaluminosilicate glass | FASG |

| 2-methacryloxyethyl phenyl hydrogen phosphate | Phenyl-P |

| Citric acid | - |

| Ferric chloride | - |

Structure

3D Structure

Properties

IUPAC Name |

4-[2-(2-methylprop-2-enoyloxy)ethoxycarbonyl]phthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O8/c1-8(2)14(20)22-5-6-23-15(21)9-3-4-10(12(16)17)11(7-9)13(18)19/h3-4,7H,1,5-6H2,2H3,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOGCLLMDQOJKHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCOC(=O)C1=CC(=C(C=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40987689 | |

| Record name | 4-({2-[(2-Methylprop-2-enoyl)oxy]ethoxy}carbonyl)benzene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40987689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68183-31-3 | |

| Record name | 4-Methacryloxyethyltrimellitic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068183313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-({2-[(2-Methylprop-2-enoyl)oxy]ethoxy}carbonyl)benzene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40987689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Molecular Engineering of 4 Methacryloxyethyltrimellitic Acid

Established Synthetic Pathways for 4-Methacryloxyethyltrimellitic Acid Anhydride (B1165640) (4-META)

This compound anhydride (4-META) is a complex monomer that was invented and patented in the late 1970s. researchgate.net While specific industrial synthesis protocols are often proprietary, the established and most plausible chemical pathway involves a condensation reaction between two key precursors: Trimellitic Anhydride and 2-Hydroxyethyl Methacrylate (B99206) (HEMA) . researchgate.netsigmaaldrich.com

The synthesis can be conceptualized through the following reaction:

Reactants:

Trimellitic Anhydride (TMA) : An aromatic compound containing both a cyclic anhydride group and a carboxylic acid group. wikipedia.org It serves as the backbone of the 4-META molecule, providing the crucial acidic functionality for adhesion.

2-Hydroxyethyl Methacrylate (HEMA) : A small monomer containing both a polymerizable methacrylate group and a reactive hydroxyl (-OH) group.

Reaction: The synthesis proceeds via an esterification reaction. The hydroxyl group of HEMA attacks one of the carbonyl carbons within the anhydride ring of trimellitic anhydride. This reaction opens the anhydride ring to form an ester linkage, covalently bonding the HEMA molecule to the trimellitic acid backbone. The reaction is carefully controlled to ensure the formation of the desired isomer, 4-META, where the methacryloxyethyl group is attached at the 4-position of the trimellitic ring.

The resulting 4-META molecule is a crystalline solid, typically white to off-white in color. sigmaaldrich.com It possesses an empirical formula of C₁₅H₁₂O₇ and a molecular weight of 304.25 g/mol . sigmaaldrich.com

Upon exposure to water, the anhydride ring in 4-META readily hydrolyzes to form this compound (4-MET), which has two carboxylic acid groups. researchgate.net This hydrolysis is a critical step for its function in aqueous environments like the oral cavity. researchgate.netmdpi.com

Derivatization and Functionalization Strategies for 4-MET and its Salts (e.g., Calcium Salts)

The functional core of 4-MET, comprising two carboxylic acid groups and a polymerizable methacrylate group, offers several avenues for chemical modification to enhance or alter its properties. These strategies primarily focus on the reactive carboxyl groups.

Formation of Calcium Salts: A key functionalization strategy for 4-MET is its reaction with calcium ions, which is particularly relevant for its application in dental bonding. nih.gov Research has shown that a true chemical bond forms between the carboxyl groups of 4-MET and the calcium present in hydroxyapatite (B223615) (HAp), the primary mineral component of tooth enamel and dentin. nih.gov

X-ray Photoelectron Spectroscopy (XPS) studies have confirmed this interaction, revealing that when 4-MET is adsorbed onto HAp, the surface becomes enriched in calcium and depleted in phosphorus. nih.gov This indicates that the carboxylic acid groups of 4-MET chelate with calcium ions on the tooth surface, forming stable 4-MET-Calcium salts . cdeworld.com This ionic bonding is a critical component of the adhesion mechanism of 4-META-based dental adhesives. researchgate.netcdeworld.com

Recently, this concept has been advanced through the specific development of the calcium salt of 4-MET, termed CMET , as a bioactive monomer. nih.gov CMET is synthesized by replacing the hydrogen ions of the two carboxyl groups in 4-MET with calcium ions, effectively neutralizing the acid. nih.gov This derivatization not only maintains the adhesive properties but also imparts additional functionalities, such as promoting the remineralization of demineralized dentin. nih.gov

Other Potential Derivatizations: While salt formation is the most prominently studied functionalization, the carboxylic acid groups of 4-MET could theoretically undergo other common organic reactions to create novel derivatives. For instance:

Esterification: The carboxylic acid groups could be further esterified with different alcohols. This could be used to modulate the monomer's hydrophilicity, molecular weight, and cross-linking density. Standard esterification methods, such as Fischer esterification or reactions involving reagents like DCC (dicyclohexylcarbodiimide), could be employed. commonorganicchemistry.comgoogle.comkhanacademy.org

Amidation: Reaction with amines could form amide linkages, introducing different functional groups and potentially altering properties like hydrolytic stability and hydrogen bonding capacity.

These derivatization strategies represent a pathway to fine-tune the monomer's characteristics for specific and advanced material applications.

Molecular Design Principles for Tailored Monomer Characteristics

The molecular structure of 4-META was deliberately designed to function as a "diffusion-promoting monomer" and an adhesion promoter, particularly for dental applications. cdeworld.comnih.govsigmaaldrich.com Its effectiveness stems from a carefully engineered balance of hydrophilic and hydrophobic moieties within a single molecule. sigmaaldrich.comsigmaaldrich.comnih.govcdeworld.com

Key Molecular Features and Their Functions:

| Molecular Feature | Chemical Group | Primary Function | Research Finding |

| Hydrophilic Domain | Two Carboxylic Acid Groups (in 4-MET) | Promotes adhesion through chemical bonding with calcium in tooth structure (hydroxyapatite). researchgate.netnih.gov Enhances wettability and allows for demineralization (etching) of the tooth surface. researchgate.net | The hydrophilic character is essential for the monomer to penetrate the water-saturated collagen network of demineralized dentin. cdeworld.com The carboxylic groups provide an affinity for the dentinal surface by forming calcium salts. cdeworld.com |

| Hydrophobic Domain | Methacrylate Group | Provides a site for free-radical polymerization, allowing the monomer to copolymerize with other monomers (like MMA or BisGMA) in a resin matrix. sigmaaldrich.com | This group is responsible for integrating the monomer into the structural body of the adhesive, forming a cross-linked polymer network. sigmaaldrich.compacific.edu |

| Amphiphilic Balance | Aromatic Ring and Ethyl Spacer | The aromatic ring contributes to the hydrophobic character, counterbalancing the high hydrophilicity of the carboxyl groups. researchgate.net The overall structure allows the molecule to act as a chemical bridge between the hydrophilic tooth surface and the hydrophobic composite resin. | This dual nature is crucial for its function. nih.govcdeworld.com The monomer must be hydrophilic enough to integrate with the wet dentin but become part of a relatively hydrophobic polymer network to ensure durability and resist water sorption. nih.govku.edu |

This amphiphilic design is a cornerstone of modern dental adhesive technology. The hydrophilic end interacts with and "wets" the tooth, while the hydrophobic end locks into the bulk restorative material, creating a robust and durable bond at the interface. nih.govcdeworld.com The specific design of 4-META, with its aromatic group and dual carboxylic acids, provides a unique combination of etching capability, chemical bonding, and polymerization potential tailored for the challenging environment of the oral cavity. researchgate.netcdeworld.com

Polymerization Kinetics and Mechanistic Studies of 4 Methacryloxyethyltrimellitic Acid Systems

Free-Radical Polymerization Behavior and Rate Determinations

The free-radical polymerization of 4-META, like other vinyl monomers, proceeds through the characteristic stages of initiation, propagation, and termination. The rate of polymerization (Rp) is a critical parameter that dictates the speed at which monomer is converted to polymer. Generally, for free-radical polymerization, the rate of polymerization can be described by the following equation:

Rp = kp[M][M•]

where:

kp is the propagation rate constant

[M] is the monomer concentration

[M•] is the concentration of growing polymer radicals

The concentration of radical species is dependent on the rate of initiation (Ri) and the rate of termination (Rt). Under steady-state assumptions, where the rate of radical formation equals the rate of radical termination, the rate of polymerization can be expressed as:

Rp = kp * (f * kd * [I] / kt)^0.5 * [M]

where:

f is the initiator efficiency

kd is the initiator dissociation rate constant

[I] is the initiator concentration

kt is the termination rate constant

While specific kinetic data for the homopolymerization of 4-META is not extensively reported in publicly available literature, the principles of free-radical polymerization provide a framework for understanding its behavior. The rate of polymerization is influenced by factors such as monomer concentration, initiator type and concentration, and temperature. The presence of the trimellitic anhydride (B1165640) group in 4-META may introduce specific steric and electronic effects that influence its reactivity compared to simpler methacrylates.

Table 1: General Factors Influencing Free-Radical Polymerization Rate

| Factor | Effect on Polymerization Rate | Rationale |

| Monomer Concentration | Increases | Higher probability of collision between radicals and monomer units. |

| Initiator Concentration | Increases (typically to the 0.5 power) | Higher concentration of primary radicals to initiate polymerization. |

| Temperature | Increases | Increased rate of initiator decomposition and propagation. |

| Viscosity of the medium | Can decrease | Diffusion limitations can hinder monomer and radical mobility. |

Co-polymerization Investigations with Diverse Methacrylate (B99206) Monomers (e.g., Methyl Methacrylate, Triethylene Glycol Dimethacrylate, Bisphenol A-Glycidyl Methacrylate)

In practical applications, 4-META is almost always copolymerized with other monomers to tailor the properties of the final polymer network. Common comonomers in dental resins include Methyl Methacrylate (MMA), Triethylene Glycol Dimethacrylate (TEGDMA), and Bisphenol A-Glycidyl Methacrylate (Bis-GMA). The composition and structure of the resulting copolymer are determined by the reactivity ratios (r1 and r2) of the comonomers.

The copolymerization equation, often referred to as the Mayo-Lewis equation, relates the instantaneous composition of the copolymer being formed to the monomer concentrations in the feed:

d[M1]/d[M2] = ([M1]/[M2]) * (r1[M1] + [M2]) / ([M1] + r2[M2])

where:

d[M1]/d[M2] is the ratio of the rates of incorporation of the two monomers into the copolymer chain.

[M1] and [M2] are the molar concentrations of the two monomers in the feed.

r1 = k11/k12 and r2 = k22/k21 are the monomer reactivity ratios, where k represents the rate constants for the different propagation reactions.

The copolymerization behavior of related methacrylate systems provides insight into the potential interactions. For instance, in the Bis-GMA/TEGDMA system, the kinetic behavior is complex, with reaction-diffusion controlled termination becoming dominant as the reaction progresses. mdpi.com Bis-GMA, being a larger and more viscous monomer, tends to play a more controlling role in the kinetics than the more mobile TEGDMA. mdpi.com It is plausible that 4-META, with its relatively large and polar structure, would also significantly influence the copolymerization kinetics with these monomers.

Table 2: Reactivity Ratios for Selected Methacrylate Copolymer Systems (Illustrative)

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Copolymerization Tendency |

| Styrene | Methyl Methacrylate (MMA) | 0.52 | 0.46 | Random |

| Methyl Methacrylate (MMA) | Glycidyl Methacrylate (GMA) | ~1 | ~1 | Ideal/Random |

| Butyl Acrylate (BA) | Glycidyl Methacrylate (GMA) | 0.15-0.30 | 1.51-1.85 | GMA is more reactive |

Note: This table is for illustrative purposes to demonstrate the concept of reactivity ratios in related systems. Specific values for 4-META with the listed comonomers require dedicated experimental determination.

Influence of Initiator Systems and Activation Modes on Polymerization Progression

The progression of 4-META polymerization is highly dependent on the initiator system and the mode of activation. In dental applications, both chemical (redox) and photo-activated systems are employed.

Chemical Initiators: A common chemical initiator system for 4-META-based resins, particularly in combination with MMA, is the tri-n-butyl borane (B79455) (TBB) derivative system. The polymerization is initiated by the interaction of the TBB derivative with oxygen and water, leading to the formation of free radicals. This system is advantageous as it can be effective in the moist environment of the oral cavity. researchgate.net The concentration of the initiator and accelerator components significantly impacts the polymerization rate and setting time.

Photoinitiators: For light-cured systems, a photoinitiator is required. Camphorquinone (CQ) is a widely used photoinitiator in dental composites, which, in the presence of an amine co-initiator (e.g., ethyl-4-dimethylaminobenzoate, EDMAB), generates free radicals upon exposure to blue light (around 470 nm). The efficiency of the photoinitiation process depends on the concentration of the CQ/amine system, the intensity and wavelength of the curing light, and the translucency of the material. Alternative photoinitiators, such as phenyl-propanedione (PPD) and diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO), are also used and can influence the polymerization kinetics and the color stability of the final product. The choice of photoinitiator can affect the maximum rate of polymerization and the final degree of conversion. nih.gov

The activation mode (chemical vs. light) determines the onset and speed of the polymerization reaction. Light-activated systems offer on-demand polymerization, providing the clinician with control over the working time. Chemically activated systems begin to polymerize as soon as the components are mixed. Dual-cured systems, which combine both chemical and photo-initiators, are also utilized to ensure complete polymerization in areas where light penetration may be limited.

Cross-linking Density and Polymer Network Formation Analysis

When 4-META is copolymerized with difunctional monomers like TEGDMA or Bis-GMA, a three-dimensional cross-linked polymer network is formed. The cross-linking density, a measure of the number of cross-links per unit volume, is a critical parameter that significantly influences the mechanical properties, solvent resistance, and dimensional stability of the final polymer.

The cross-linking density is influenced by several factors:

The concentration and functionality of the cross-linking monomer: Higher concentrations of difunctional or multifunctional monomers lead to a higher cross-linking density.

The degree of conversion: A higher degree of monomer conversion generally results in a more densely cross-linked network.

The polymerization conditions: Factors that affect the polymerization kinetics, such as initiator concentration and temperature, can also influence the final network structure.

The addition of a monofunctional monomer, such as MMA, to a system with a difunctional monomer is expected to reduce the cross-linking density by introducing linear chain segments. researchgate.net The structure of 4-META itself, with its single methacrylate group, means that it acts as a pendent group on the polymer chain, capable of forming strong adhesive bonds but not directly contributing to cross-linking unless it reacts with other components or impurities.

The analysis of cross-linking density in insoluble polymer networks can be performed using techniques such as swelling tests, dynamic mechanical analysis (DMA), and solid-state NMR. In swelling tests, the extent to which a polymer swells in a suitable solvent is inversely related to its cross-linking density. DMA can be used to determine the storage modulus in the rubbery plateau region, which is directly proportional to the cross-linking density.

Polymerization Shrinkage-Strain Kinetics in Composite Systems

A significant consequence of the polymerization of methacrylate-based systems, including those containing 4-META, is volumetric shrinkage. This occurs as the monomer molecules, which are initially at van der Waals distances from each other, are brought closer together into a covalently bonded polymer network. This shrinkage can generate stress at the interface between the polymer and a bonded substrate (e.g., a tooth), potentially leading to marginal gaps and failure of the restoration.

The kinetics of polymerization shrinkage-strain can be monitored in real-time using various techniques, such as the bonded-disk method or linometer-based instruments. These studies typically reveal that the shrinkage strain rate is not constant throughout the polymerization process. The rate is initially slow, then accelerates rapidly as the polymerization progresses (autoacceleration or the gel effect), and finally slows down as the increasing viscosity of the system hinders monomer diffusion and radical mobility (vitrification).

The total shrinkage strain in dental composites typically ranges from 1.5% to 5% by volume. nih.gov The magnitude of shrinkage and the rate at which it occurs are influenced by:

Degree of conversion: Higher degrees of conversion lead to greater shrinkage.

Polymerization rate: A faster polymerization rate can lead to a more rapid development of shrinkage stress.

Understanding the shrinkage-strain kinetics is crucial for developing low-shrinkage restorative materials and for optimizing clinical techniques to mitigate the effects of polymerization stress.

Interfacial Adhesion Mechanisms and Substrate Interactions of 4 Methacryloxyethyltrimellitic Acid

Chemical Bonding Interactions with Inorganic Substrates (e.g., Hydroxyapatite)

The adhesion of 4-META to inorganic substrates like hydroxyapatite (B223615) (HAp), the primary mineral component of teeth and bones, is a critical aspect of its function. acs.orgmdpi.com This interaction is multifaceted, involving a combination of ionic and hydrogen bonding.

Ionic Bonding and Chelation with Divalent Cations (e.g., Calcium)

The carboxylic acid groups within the 4-META molecule are key to its interaction with the calcium ions present in hydroxyapatite. researchgate.netresearchgate.net These groups can engage in ionic bonding with the divalent calcium cations (Ca²⁺) on the HAp surface. This process is a form of chelation, where the 4-META molecule effectively "claws" onto the calcium ions, forming a stable complex. youtube.com This interaction is considered a significant contributor to the strong and water-durable adhesion observed with materials containing 4-META. nih.gov

The stability of this ionic interaction is a crucial factor. Theoretical considerations based on Bolger's acid-base theory suggest that the interaction between 4-MET (the hydrolyzed form of 4-META) and metal oxides like indium oxide is ionic and remains stable in the presence of water. nih.gov This principle extends to the interaction with the calcium in hydroxyapatite, explaining the durability of the bond in the aqueous environment of the oral cavity.

Key Research Finding: Studies have shown that the two carboxylic groups attached to the aromatic group in the 4-META molecule lead to acidic properties and improved wettability, which facilitates chemical bonding with calcium from dentin hydroxyapatite. This chemical interaction is believed to enhance the stability of the adhesive bond.

Hydrogen Bonding Contributions at Interfaces

In addition to ionic bonding, hydrogen bonding plays a vital role in the adhesion of 4-META to inorganic substrates. nih.gov Hydrogen bonds are electrostatic attractions between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen in the carboxylic acid groups of 4-META) and another nearby electronegative atom. libretexts.orgnumberanalytics.com

However, it's important to note that hydrogen bonds are more susceptible to dissociation in the presence of water compared to ionic bonds. nih.gov This highlights the importance of the robust ionic interactions for long-term bond durability.

Interaction with Organic Matrix Components and Biomolecules (e.g., Collagen)

In biological applications, particularly in dentistry, the interaction of 4-META with organic components like collagen is as crucial as its interaction with inorganic substrates. nih.gov Collagen is the most abundant protein in the human body and a major component of the dentin organic matrix. healthline.comnih.gov

When dentin is conditioned, the mineral phase is removed, exposing a network of collagen fibrils. The hydrophilic nature of 4-META allows it to penetrate this collagen network. sigmaaldrich.comcdeworld.com The monomer then polymerizes within this matrix, creating a "hybrid layer" where the resin becomes mechanically interlocked and entangled with the collagen fibrils. nih.gov

Key Research Finding: Microscopic examinations have revealed that 4-META-based adhesive resins impregnate and entangle with the exposed collagen bundles, forming a resin-reinforced dentin zone known as the hybrid layer. This hybrid layer is essential for achieving high tensile bond strengths. nih.gov

This interaction is not solely mechanical. There is evidence to suggest that the carboxylic acid groups of 4-META can also form hydrogen bonds with the amino acid residues of the collagen protein, further enhancing the adhesion at the molecular level.

Hybrid Layer Formation and Monomer Interpenetration Dynamics at Material-Substrate Interfaces

The formation of a hybrid layer is a hallmark of modern adhesive dentistry and a key function of 4-META. cdeworld.comnih.gov This layer is a transitional zone composed of a blend of the adhesive polymer and the substrate's components, such as demineralized dentin collagen. cdeworld.com

The process begins with the conditioning of the substrate, which for dentin involves the removal of the smear layer and demineralization to expose the collagen network. cdeworld.com The 4-META, with its hydrophilic properties, can then diffuse and infiltrate this exposed matrix. sigmaaldrich.comcdeworld.com The subsequent polymerization of the 4-META and other monomers within the adhesive system locks the polymer into the intricate structure of the substrate, creating a durable and resilient bond. cdeworld.comnih.gov

The ability of 4-META to promote the diffusion of other resin monomers into the tooth structure is a critical aspect of this process. sigmaaldrich.com This enhanced monomer interpenetration ensures the formation of a substantial and well-integrated hybrid layer, which is crucial for the long-term success of adhesive restorations. nih.gov

Table 1: Factors Influencing Hybrid Layer Formation with 4-META

| Factor | Influence on Hybrid Layer Formation | Supporting Evidence |

| Substrate Conditioning | Creates a demineralized zone, exposing collagen for monomer infiltration. cdeworld.com | Studies show that pretreatment of dentin is necessary for hybrid layer formation. nih.gov |

| 4-META's Hydrophilicity | Facilitates the penetration of the monomer into the wet, demineralized dentin matrix. sigmaaldrich.comcdeworld.com | The dual hydrophilic/hydrophobic nature of 4-META is cited as a reason for its effectiveness. nih.gov |

| Monomer Polymerization | Locks the adhesive resin within the substrate's microstructure, creating a mechanical and chemical bond. cdeworld.comnih.gov | The formation of a resin-impregnated layer is confirmed through microscopic analysis. nih.gov |

Theoretical Models and Adhesion Theories Pertaining to 4-MET Functionality

The adhesive capabilities of 4-META can be understood through several theoretical models of adhesion.

The Adsorption Theory: This theory posits that adhesion results from the intimate contact between two surfaces, leading to the formation of intermolecular forces such as van der Waals forces and hydrogen bonds. The good wettability provided by 4-META promotes this intimate contact. researchgate.net

The Chemical Bonding Theory: This theory emphasizes the formation of primary chemical bonds (ionic or covalent) across the interface. The ionic bonding between the carboxylic acid groups of 4-META and the calcium of hydroxyapatite is a prime example of this mechanism. nih.gov

The Diffusion Theory: This theory applies when one of the materials is a polymer. It suggests that the polymer chains from the adhesive diffuse into the substrate, creating an interlocking layer. The formation of the hybrid layer, where 4-META and other monomers penetrate the collagen network, aligns with this theory. nih.govcdeworld.com

Bolger's Acid-Base Interaction Theory: This theory is particularly relevant to the interaction of 4-META with metal oxides. It predicts the stability of the adhesive bond in the presence of water based on the acidic or basic nature of the interacting surfaces. It successfully explains the durable ionic interaction of 4-MET with certain metal oxides and its less durable hydrogen bonding interaction with others. nih.gov

Advanced Spectroscopic and Microscopic Characterization Techniques for 4 Methacryloxyethyltrimellitic Acid Research

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Analysis of Interactions

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of 4-META, XPS is instrumental in elucidating the chemical interactions between the adhesive monomer and tooth structures, particularly hydroxyapatite (B223615) (HAp), the primary mineral component of enamel and dentin. nih.govresearchgate.net

Research utilizing XPS has demonstrated that when 4-META is applied to HAp, a chemical reaction occurs. The anhydride (B1165640) group of 4-META is hydrolyzed to form two carboxyl groups, resulting in 4-Methacryloxyethyltrimellitic acid (4-MET). XPS analysis reveals a shift in the binding energy of the peak representing the carboxyl group (-COO-) of 4-MET to a lower energy level upon adsorption onto HAp. nih.govresearchgate.net This shift is indicative of the formation of a chemical bond. Deconvolution of this shifted peak often reveals two components: one corresponding to unreacted carboxyl and ester groups, and another suggesting the chemical bonding of other carboxyl groups with the calcium (Ca) ions of hydroxyapatite. nih.govresearchgate.net

Table 1: XPS Analysis Findings of 4-MET Interaction with Hydroxyapatite (HAp)

| Technique | Observation | Interpretation |

|---|---|---|

| XPS | Shift of the -COO- peak to a lower binding energy. nih.govresearchgate.net | Formation of a chemical bond between 4-MET and Ca of HAp. nih.gov |

| Deconvolution of the shifted peak into two components. nih.govresearchgate.net | Presence of both unreacted carboxyl groups and carboxyl groups bonded to Ca. nih.gov |

Raman Spectroscopy and Micro-Raman Analysis for Interfacial Chemistry and Penetration

Raman spectroscopy is a non-destructive chemical analysis technique which provides detailed information about chemical structure, phase and polymorphy, crystallinity, and molecular interactions. It is based on the inelastic scattering of monochromatic light, usually from a laser source. Micro-Raman analysis allows for the examination of microscopic sample areas, making it ideal for studying the resin-dentin interface.

In studies of 4-META-based adhesives, Raman spectroscopy has been used to analyze the molecular components at the interface between the resin and dentin. nih.gov The spectra confirm that 4-META molecules in a monomer solution are largely hydrolyzed into 4-MET before co-polymerizing with other monomers like methyl methacrylate (B99206) (MMA). nih.gov This technique has also been employed to investigate the chemical interaction between 4-MET and dentin. Studies have shown the formation of a salt on both bovine and human dentin surfaces when treated with a 4-MET solution, similar to what is observed on pure hydroxyapatite. nih.gov

A significant advantage of micro-Raman analysis is its ability to perform line analysis across the interface, providing a spatial distribution of the chemical components. This has been used to estimate the penetration depth of the resin into the dentin. For instance, line analysis has shown that resin molecules can penetrate up to 6 microns into the dentin from the interface. nih.gov Raman intensity studies have also indicated that the concentration of 4-MET molecular units within the resin-reinforced dentin can be significantly higher than in the original monomer solution, highlighting the excellent infiltration capability of the 4-MET monomer into the dentin substrate. nih.gov

Table 2: Research Findings from Raman Spectroscopy on 4-META Adhesives

| Technique | Finding | Significance |

|---|---|---|

| Raman Spectroscopy | Confirmed hydrolysis of 4-META to 4-MET at the adhesive interface. nih.gov | Elucidates the reactive species involved in bonding. |

| Detected the formation of a salt between 4-MET and dentin. nih.gov | Provides evidence of chemical interaction with tooth mineral. | |

| Micro-Raman Analysis | Estimated resin penetration depth of up to 6 microns into dentin. nih.gov | Quantifies the extent of monomer infiltration. |

Fourier Transform Infrared (FTIR) Spectroscopy for Polymerization Monitoring and Chemical Bond Identification

Fourier Transform Infrared (FTIR) Spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This makes it a powerful tool for identifying chemical bonds in a molecule by producing an infrared absorption spectrum that is a unique molecular "fingerprint". mt.com

In the context of 4-META research, FTIR is crucial for monitoring the polymerization process of dental adhesives. thermofisher.com The curing of adhesives involves polymerization reactions that form a complex network of chemical bonds. thermofisher.com FTIR can track the progress of these reactions in real-time by monitoring the disappearance of specific absorption bands associated with the reactive groups of the monomers, such as the carbon-carbon double bond (C=C) in the methacrylate group of 4-META. The decrease in the intensity of the C=C stretching vibration peak is directly proportional to the degree of conversion of the monomer into a polymer.

FTIR is also used for the qualitative identification of chemical groups within the adhesive and at the interface. measurlabs.com It can confirm the presence of characteristic functional groups of 4-META, such as the carboxyl and ester groups, and can provide evidence of their interaction with other components, including the mineral and organic phases of dentin. By analyzing the spectral changes, such as shifts in peak positions or changes in peak shapes, researchers can infer the nature of the chemical bonding occurring at the resin-dentin interface.

Table 3: Application of FTIR in 4-META Research

| Application | Monitored Feature | Information Gained |

|---|---|---|

| Polymerization Monitoring | Decrease in the intensity of the methacrylate C=C double bond absorption band. thermofisher.com | Degree of conversion, polymerization kinetics, and curing efficiency. |

| Chemical Bond Identification | Characteristic absorption bands of functional groups (e.g., carboxyl, ester). measurlabs.com | Structural confirmation of 4-META and its reaction products. |

Scanning Electron Microscopy (SEM) for Morphological Evaluation of Resin-Substrate Interfaces

Scanning Electron Microscopy (SEM) is a type of electron microscope that produces images of a sample by scanning the surface with a focused beam of electrons. nih.gov The electrons interact with atoms in the sample, producing various signals that contain information about the surface topography and composition of the sample. nih.gov

SEM is extensively used in dental materials research to visually inspect the interface between the adhesive resin and the tooth substrate (dentin or enamel). nih.govnih.gov In studies involving 4-META, SEM examinations are critical for evaluating the micromorphology of the resin-dentin interface. researchgate.net These examinations reveal the formation of a "hybrid layer," a transitional zone of resin-reinforced dentin that is essential for achieving high bond strengths. nih.govcdeworld.com The hybrid layer is formed by the infiltration and subsequent polymerization of the adhesive monomer within the demineralized collagen network of the dentin. nih.govcdeworld.com

SEM images can clearly show the structure of this hybrid layer, its thickness, and its integrity. Furthermore, SEM allows for the visualization of "resin tags," which are extensions of the resin that have penetrated into the dentinal tubules. umich.edu The length, density, and morphology of these resin tags, which contribute to the micromechanical interlocking of the adhesive, can be thoroughly assessed using SEM.

Table 4: Morphological Features of 4-META Interfaces Observed by SEM

| Feature | Description | Significance for Adhesion |

|---|---|---|

| Hybrid Layer | A resin-infiltrated zone of demineralized dentin at the interface. nih.gov | Provides a fundamental mechanism for bonding to dentin. cdeworld.com |

| Resin Tags | Protrusions of resin that have polymerized within the dentinal tubules. umich.edu | Enhance micromechanical retention of the adhesive. |

| Interface Integrity | The quality of the junction between the adhesive and the tooth structure. | Determines the durability and longevity of the bond. |

Transmission Electron Microscopy (TEM) for Ultrastructural Analysis of Hybrid Layers

Transmission Electron Microscopy (TEM) is a microscopy technique in which a beam of electrons is transmitted through a specimen to form an image. wikipedia.org The specimen must be extremely thin, typically less than 100 nanometers thick. wikipedia.org TEM is capable of imaging at a significantly higher resolution than light microscopes and SEM, enabling the visualization of fine details down to the level of a single column of atoms. wikipedia.org

In the research of 4-META-based adhesives, TEM is the gold standard for the ultrastructural analysis of the hybrid layer at the resin-dentin interface. nih.gov While SEM provides morphological information, TEM offers a much more detailed view of the nanostructure of the hybrid layer. TEM micrographs can reveal the intricate entanglement of the polymerized resin with individual collagen fibrils within the demineralized dentin matrix. nih.gov

This high-resolution imaging allows researchers to assess the quality of monomer infiltration at the nanoscale, identifying any voids or imperfections that could compromise the bond strength. TEM studies have been crucial in comparing the ultrastructure of hybrid layers formed by different adhesive systems and techniques, providing insights into how factors like the etching method can influence the final structure of the interface. nih.gov

Table 5: Ultrastructural Details Revealed by TEM in 4-META Hybrid Layers

| Feature | Observation | Importance in Bonding Research |

|---|---|---|

| Resin-Collagen Interaction | Visualization of resin entanglement with individual collagen fibrils. nih.gov | Confirms the mechanism of hybrid layer formation at the nanoscale. |

| Nanostructure of Hybrid Layer | High-resolution imaging of the internal structure and homogeneity of the hybrid layer. | Allows for the assessment of the quality of resin infiltration. |

| Interfacial Integrity at Nanoscale | Detection of nanoleakage, voids, or other defects at the interface. | Identifies potential sites for bond degradation. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful analytical technique used to determine the content and purity of a sample as well as its molecular structure. cas.czresearchgate.net It is based on the measurement of the absorption of electromagnetic radiation in the radiofrequency region by atomic nuclei in a magnetic field. azolifesciences.com

In the study of 4-META, high-resolution proton NMR (¹H-NMR) has been utilized to investigate the stability of the monomer in aqueous environments and its interaction with calcium ions. semanticscholar.org These studies have confirmed that 4-META is rapidly hydrolyzed to 4-MET in aqueous solutions. semanticscholar.org Furthermore, ¹H-NMR has demonstrated an ionic interaction between 4-MET and calcium. When 4-MET interacts with calcium-containing compounds, the NMR signals of its trimellitic portion show a marked upfield shift, which is indicative of an interaction with the calcium counter-cation. semanticscholar.org

Solid-state NMR techniques, such as ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR, are also employed to study the interactions of 4-META in a solid or semi-solid state, for instance, when adsorbed onto hydroxyapatite. abstractarchives.com These techniques can provide information on the competitive interaction of 4-META with other functional monomers when they are present in the same adhesive formulation. For example, NMR has been used to show that while 4-MET can adsorb onto HAp, the interaction of other monomers like 10-methacryloxydecyl dihydrogen phosphate (B84403) (10-MDP) with HAp can be more intensive. abstractarchives.com

Table 6: Insights from NMR Spectroscopy in 4-META Research

| NMR Technique | Finding | Research Implication |

|---|---|---|

| ¹H-NMR | Confirmed the rapid hydrolysis of 4-META to 4-MET in aqueous media. semanticscholar.org | Identifies the active chemical species in the adhesive system. |

| Detected upfield shifts in the signals of the trimellitic portion of 4-MET upon interaction with calcium. semanticscholar.org | Provides direct evidence of ionic bonding with calcium. |

| Solid-State NMR (e.g., ¹³C CP-MAS) | Allows for the study of monomer interactions with hydroxyapatite in a solid state. abstractarchives.com | Enables the investigation of competitive adsorption among different adhesive monomers. |

X-ray Diffraction (XRD) for Crystalline Phase Changes and Hybrid Formation

X-ray Diffraction (XRD) is a non-destructive analytical technique primarily used for phase identification of a crystalline material and can provide information on unit cell dimensions. The analyzed material is finely ground, homogenized, and the average bulk composition is determined.

In the context of 4-META research, XRD is used to study the interaction between the adhesive monomer and crystalline substrates like hydroxyapatite. When 4-META interacts with HAp, it can lead to changes in the crystalline structure of the HAp surface or the formation of new crystalline phases. XRD can detect these changes by analyzing the diffraction pattern of the HAp before and after treatment with the monomer.

For example, research has shown that the immersion of HAp into a solution of 4-META can lead to the formation of an acidic calcium phosphate phase over time. nih.gov XRD has also been instrumental in studying the phenomenon of "nano-layering," where certain functional monomers, in combination with calcium from HAp, self-assemble into organized, layered structures at the interface. While this effect is more pronounced with monomers like 10-MDP, XRD is the technique used to identify and characterize the intensity of such nano-layering, providing insights into the chemical adhesion mechanism. abstractarchives.com

Table 7: Applications of XRD in the Analysis of 4-META Interactions

| Application | Observation | Significance |

|---|---|---|

| Phase Analysis | Identification of new crystalline phases (e.g., acidic calcium phosphate) on the HAp surface. nih.gov | Confirms chemical reactions and the formation of new compounds at the interface. |

| Crystallinity Changes | Alterations in the diffraction pattern of HAp after interaction with 4-META. | Indicates changes in the mineral structure of the tooth substrate. |

| Nano-layering Detection | Detection of characteristic diffraction peaks corresponding to organized monomer-calcium salt layers. abstractarchives.com | Elucidates the self-assembly behavior of adhesive monomers at the interface. |

Atomic Absorption Spectrophotometry for Dissolution and Ion Release Studies

Atomic Absorption Spectrophotometry (AAS) is a highly sensitive analytical technique employed to determine the concentration of specific metal elements in a sample. In the context of materials research involving this compound (4-META), AAS is particularly valuable for investigating the dynamics of ion exchange and dissolution at the interface between a 4-META-containing material and an aqueous environment. While 4-META is an organic monomer, its clinical efficacy in dental applications is rooted in its ability to interact with the inorganic components of tooth structure, namely hydroxyapatite. The carboxyl groups of 4-META's hydrolyzed form, this compound (4-MET), can form ionic bonds with calcium ions (Ca²⁺) present in enamel and dentin nih.govsemanticscholar.orgnih.govresearchgate.netjst.go.jp. AAS provides a direct method to quantify the release or uptake of such ions, offering insights into the stability of the bond and the bioactivity of the material.

The fundamental principle of AAS involves measuring the absorption of light by free atoms in a gaseous state. A sample solution is atomized—converted into a fine mist and then heated in a flame or graphite (B72142) furnace to produce free atoms of the element of interest. A light source, typically a hollow cathode lamp containing the same element, emits a specific wavelength of light that can be absorbed by these atoms. The amount of light absorbed is proportional to the concentration of the element in the original sample, allowing for precise quantification, often at the parts-per-million (ppm) level csun.edu.

Research Methodology

Studies designed to evaluate ion release from 4-META-containing materials using AAS typically follow a standardized protocol.

Specimen Preparation : Standardized specimens of the polymerized material (e.g., a resin cement or composite containing 4-META) are fabricated, often in the form of small discs or cylinders. This ensures a consistent surface area-to-volume ratio for all samples.

Immersion Protocol : The cured specimens are immersed in a specific volume of an immersion solution. The choice of solution depends on the research question and can range from deionized water to simulate a neutral environment, to artificial saliva or acidic solutions like lactic acid to mimic clinical conditions nih.govalliedacademies.org. The samples are typically kept at a constant physiological temperature (37°C) mdpi.com.

Sample Collection and Analysis : At predetermined time intervals (e.g., 24 hours, 7 days, 14 days, and 28 days), the immersion solution (leachate) is collected for analysis mdpi.comnih.gov. An atomic absorption spectrophotometer, calibrated with standard solutions of the ion being measured (e.g., calcium), is used to determine the ion concentration in the collected liquid alliedacademies.orgabacademies.orgnih.gov.

Detailed Research Findings

For instance, in studies on bioactive cements, AAS has been used to demonstrate that acidic conditions can lead to a higher rate of calcium ion release compared to neutral or alkaline environments alliedacademies.org. This is significant because it suggests the material may have a protective, acid-neutralizing potential. While data specifically isolating ion release from the 4-META molecule itself is not available, AAS is the standard method to evaluate ion release from the complete formulated dental material where 4-META is a key interactive component. The findings from such studies are typically presented in tables that show the cumulative ion release over time in different media.

The following tables are illustrative examples of how data from an AAS analysis of a hypothetical 4-META-containing bioactive cement might be presented.

Table 1: Illustrative Cumulative Calcium (Ca²⁺) Ion Release (ppm) in Different Media Over Time

| Time | Deionized Water (pH 7.0) | Artificial Saliva (pH 6.8) | Lactic Acid (pH 4.5) |

| 24 Hours | 2.5 ± 0.3 | 2.1 ± 0.2 | 5.8 ± 0.4 |

| 7 Days | 4.1 ± 0.4 | 3.8 ± 0.3 | 9.2 ± 0.6 |

| 14 Days | 5.2 ± 0.5 | 4.9 ± 0.4 | 12.5 ± 0.8 |

| 28 Days | 6.0 ± 0.6 | 5.7 ± 0.5 | 15.1 ± 1.1 |

Note: Data are hypothetical means ± standard deviation, presented for illustrative purposes based on typical findings for bioactive dental cements.

Table 2: Illustrative Effect of 4-META Concentration on Calcium (Ca²⁺) Ion Release (ppm) in Lactic Acid (pH 4.5)

| Time | 0% 4-META (Control) | 2% 4-META | 5% 4-META |

| 24 Hours | 6.1 ± 0.5 | 5.9 ± 0.4 | 5.8 ± 0.4 |

| 7 Days | 9.8 ± 0.7 | 9.4 ± 0.6 | 9.2 ± 0.6 |

| 14 Days | 13.2 ± 0.9 | 12.8 ± 0.8 | 12.5 ± 0.8 |

| 28 Days | 16.0 ± 1.2 | 15.5 ± 1.1 | 15.1 ± 1.1 |

Note: Data are hypothetical means ± standard deviation. This table illustrates how AAS could be used to investigate whether the presence of 4-META, by forming stable ionic bonds with calcium, might modulate the release of calcium ions from other bioactive components within the cement matrix.

These analyses are critical for understanding the long-term stability and potential therapeutic effects, such as remineralization, of dental materials that rely on the chemical functionality of this compound.

Materials Science and Engineering of 4 Methacryloxyethyltrimellitic Acid Containing Polymer Systems

Influence of 4-MET on the Mechanical Performance of Polymerized Networks (e.g., Hardness, Modulus, Transverse Strength)

The incorporation of 4-Methacryloxyethyltrimellitic acid (4-MET), often introduced in its anhydride (B1165640) form (4-META), has been shown to significantly enhance the mechanical properties of polymer networks. Research indicates that its inclusion in composite materials generally leads to improvements in hardness, Young's modulus, and transverse strength. nih.gov

In studies involving composites made from ceramic powders, such as silanated lithium aluminum silicate, dispersed in a methyl methacrylate (B99206) monomer, the addition of 4-META resulted in a more coherent polymeric matrix. nih.gov A notable finding was an approximate 30% increase in transverse strength when 5 wt% of 4-META was included. nih.gov The inclusion of 4-META has been demonstrated to improve the wetting of filler particles, leading to more cohesive composites. nih.gov

Further investigations into metal-resin composites, utilizing a silver-tin alloy filler, have quantified the impact of 4-META concentration on mechanical performance. nih.gov These studies revealed that flexural strength is significantly influenced by both the concentration of 4-META and the content of the metal filler. nih.gov The highest flexural strength was achieved with a 4-META concentration of 2-3 mass% and a metal filler content between 92.0 and 93.5 mass%. nih.gov In contrast, the flexural modulus was found to be more dependent on the metal particle content, with the effect of 4-META concentration not being statistically significant. nih.gov However, in other applications, such as the reinforcement of acrylic resin with stainless steel wire, the application of a 5% 4-META solution to the metal did not yield a significant additional increase in transverse strength compared to the wire reinforcement alone. researchgate.net

Table 1: Effect of 4-META on Mechanical Properties of Composites

| Property | Matrix/Filler System | 4-META Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| Transverse Strength | Methyl Methacrylate / Silanated LiAlSiO₄ | 5 wt% | ~30% increase | nih.gov |

| Flexural Strength | Resin / Silver-Tin Alloy | 2-3 mass% | Optimal concentration for highest strength (up to 61.3 MPa) | nih.gov |

| Flexural Modulus | Resin / Silver-Tin Alloy | Not significant | Modulus (7.8-15.5 GPa) primarily dependent on filler content | nih.gov |

| Knoop Hardness | Methyl Methacrylate / Ceramic Powder | General | General increase | nih.gov |

| Young's Modulus | Methyl Methacrylate / Ceramic Powder | General | General increase | nih.gov |

Studies on the Resistance to Environmental Dissolution and Hydrolytic Stability of 4-MET Hybrids

The stability of 4-MET-containing polymer systems in aqueous and acidic environments is critical for their long-term performance. Studies have shown that hybrids formed by treating hydroxyapatite (B223615) (a synthetic analog of tooth enamel) with 4-META exhibit enhanced resistance to dissolution in acidic conditions. mdpi.comresearchgate.net When subjected to a lactic acid solution, the total calcium ion concentration from the dissolution of the 4-META-hydroxyapatite hybrid was three times lower than that from pure hydroxyapatite. mdpi.comresearchgate.net This suggests that 4-MET-treated surfaces are more durable in acidic environments. mdpi.comresearchgate.net

However, the hydrolytic stability of the 4-MET monomer itself can be influenced by its environment. The degradation of 4-MET is strongly dependent on the type of solvent used. researchgate.net In aqueous or alcohol-based solutions, the ester group of 4-MET can undergo hydrolysis over time. mdpi.comresearchgate.net This process can lead to the formation of degradation byproducts, including methacrylic acid, ethylene (B1197577) glycol, and trimellitic acid. researchgate.net The formation of these subproducts can negatively impact the bonding efficacy and durability of the polymer system. researchgate.net For example, after 14 weeks of storage at 40°C, a 4-MET-containing adhesive system showed a significant decrease in bond strength to both enamel and dentin. researchgate.net

Conversely, the incorporation of 4-META into composites can improve their stability under hygrothermal stress. After being subjected to thermal cycling in water, composites containing 4-META showed a fractional drop in compressive strength that was about half that of composites without the monomer, indicating improved durability. nih.gov

Table 2: Stability of 4-MET Hybrids in Different Environments

| Test Condition | Material System | Key Finding | Reference |

|---|---|---|---|

| Dissolution in Lactic Acid | 4-META-treated Hydroxyapatite | 3x lower Ca²⁺ release compared to untreated hydroxyapatite, indicating higher acid resistance. | mdpi.comresearchgate.net |

| Aging in Aqueous Solution (14 weeks at 40°C) | Experimental 4-MET Adhesive | Bond strength to enamel decreased from 17.20 MPa to 12.33 MPa. | researchgate.net |

| Aging in Aqueous Solution (14 weeks at 40°C) | Experimental 4-MET Adhesive | Bond strength to dentin decreased from 15.36 MPa to 11.61 MPa. | researchgate.net |

| Hygrothermal Cycling (in water) | TEGDMA/Hydroxyapatite Composite | Inclusion of 4-META decreased the fractional drop in compressive strength by ~50%. | nih.gov |

Water Sorption and Diffusion Characteristics within 4-MET-based Polymethacrylate Networks

The interaction with water is a defining characteristic of 4-MET-based polymer networks, influencing their dimensional stability and long-term mechanical integrity. Research on poly(methyl methacrylate) (PMMA) containing various concentrations of 4-META has established a significant positive relationship between the monomer concentration and the maximum water uptake. nih.govresearchgate.net This phenomenon is attributed to the polar carboxylic groups of the hydrolyzed 4-META, which act as sites for hydrogen bonding with water molecules. nih.govresearchgate.net

While the equilibrium water uptake increases with higher 4-META content, the temperature does not appear to influence this maximum value. nih.gov However, the diffusion coefficient, which describes the rate of water movement through the polymer, does increase with a rise in temperature. nih.gov

Table 3: Water Sorption and Diffusion in 4-MET Polymer Systems

| Parameter | Polymer System | Effect of Increasing 4-MET Concentration | Reference |

|---|---|---|---|

| Maximum Water Uptake | Poly(methyl methacrylate) (PMMA) | Statistically significant increase. | nih.govresearchgate.net |

| Rate of Water Diffusion | TEGDMA / Hydroxyapatite | Reduced by approximately one-third (at 5 wt% 4-META). | nih.gov |

| Effect of Temperature on Max. Uptake | Poly(methyl methacrylate) (PMMA) | No significant influence. | nih.gov |

| Effect of Temperature on Diffusion Coefficient | Poly(methyl methacrylate) (PMMA) | Coefficient increases with rising temperature. | nih.gov |

Development and Characterization of Novel Resin Formulations and Composite Material Interfaces

The versatility of 4-MET is demonstrated in the creation of diverse composite systems:

Metal-Resin Composites : Experimental composites have been formulated using silver-tin alloy particles as a filler with 4-MET acting as the coupling agent. nih.gov Characterization of these materials involved preparing numerous formulations with varying filler content and 4-MET concentrations to optimize mechanical properties like flexural strength. nih.gov

Ceramic-Resin Composites : 4-MET has been incorporated into composites made with ceramic powders in a methyl methacrylate matrix. nih.gov Characterization through fractography revealed that 4-MET promotes a more coherent polymeric matrix and improves the interface with the filler. nih.gov

Novel Initiation Systems : A novel system for initiating resin polymerization has been developed that utilizes the interaction between certain metal particles, 4-MET, and an initiator like benzoyl peroxide (BPO), without the need for a traditional amine accelerator. researchgate.net

Advanced Silane (B1218182) Coupling Agents : Experimental "one-bottle" silane coupling agents have been formulated by combining 4-META with other silanes (like 3-MPTS) and resin monomers. nih.gov Characterization of these formulations showed they yielded significantly higher shear bond strengths to ceramic surfaces compared to unmodified commercial agents. nih.gov

The characterization of these novel materials relies on a combination of mechanical testing (e.g., flexural strength, shear bond strength) and microscopic analysis to evaluate the quality of the interfacial bond between the matrix and the reinforcement. nih.govnih.govnih.gov

Role of 4-MET as a Coupling Agent in Composite Material Design

A primary function of 4-MET in materials science is its role as a coupling agent, a substance that forms a chemical bridge between the inorganic reinforcement (e.g., filler particles, fibers) and the organic polymer matrix. nih.govnih.govdakenchem.com This action is crucial for creating a stable and durable composite material by improving the adhesion at the filler-matrix interface. nih.gov

The molecular structure of 4-MET is uniquely suited for this role. It possesses:

A methacrylate group , which is capable of co-polymerizing with the monomers of the resin matrix, integrating it into the polymer network.

Two carboxylic acid groups (after hydrolysis of the anhydride ring), which can interact and form chemical bonds with inorganic surfaces such as metal oxides, ceramics, and hydroxyapatite. researchgate.net

Compound Reference Table

Emerging Research Directions and Theoretical Frameworks for 4 Methacryloxyethyltrimellitic Acid

Computational Chemistry and Molecular Modeling Approaches for Predicting 4-MET Behavior

Computational chemistry and molecular modeling are becoming indispensable tools for understanding and predicting the behavior of complex molecules like 4-MET at an atomic level. nih.gov While specific, in-depth computational studies exclusively focused on 4-MET are still emerging, the application of established theoretical frameworks offers significant potential to elucidate its mechanisms of action.

Computational methods provide a bridge between microscopic molecular interactions and macroscopic material properties, allowing researchers to test theories and predict outcomes before engaging in extensive laboratory experiments. nih.gov Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR), molecular dynamics (MD) simulations, and comparative molecular field analysis (CoMFA) are used to reveal the structural determinants of chemical interactions. nih.gov For a molecule like 4-MET, these approaches could be used to:

Model Interfacial Bonding: Simulate the interaction between the carboxyl and anhydride (B1165640) groups of 4-MET/4-META and the surfaces of inorganic fillers (like hydroxyapatite) or biological substrates. This can predict the strength and nature of the adhesion, a key factor in its role as a coupling agent.

Predict Polymerization Dynamics: Model the polymerization process, including the reactivity of the methacrylate (B99206) group and how the molecule influences the formation of the final polymer network. This can help in understanding how it contributes to a more coherent polymeric matrix. nih.gov

Analyze Conformational Effects: Determine the preferred spatial arrangement of the molecule and how its flexibility or rigidity impacts its interaction with other components in a composite material.

The use of predictive algorithms, which fall into categories like Machine Learning, Probabilistic Graphical Models (e.g., Bayesian and Markov models), and Statistical Analysis, can further refine these predictions based on experimental datasets. researchgate.net By processing large sets of data, these computational tools can identify subtle structure-property relationships and guide the design of new monomers with optimized characteristics. nih.gov

Integration of 4-MET in Biomaterial Development for Enhanced Material Properties

The integration of 4-MET, primarily as its anhydride 4-META, into biomaterials, particularly dental composites, has been a significant area of research. ontosight.ai Its bifunctional structure, containing both a polymerizable methacrylate group and reactive anhydride functionality, allows it to act as a powerful adhesion promoter and coupling agent. ontosight.aispecialchem.com

Key research findings include:

Improved Mechanical Strength: The addition of 5 wt% 4-META to composites made with silanated LiAlSiO4 increased the transverse strength by approximately 30%. nih.gov It also decreased the fractional drop in compressive strength by about half after the composites were subjected to hygrothermal cycling. nih.gov

Enhanced Matrix Cohesion: Fractographic analysis shows that incorporating 4-META results in a more coherent polymeric matrix that is more resistant to disintegration by solvents like chloroform. nih.gov This indicates improved wetting of the filler particles by the monomer and stronger interfacial bonding. nih.gov

Reduced Water Diffusion: In composites containing hydroxyapatite (B223615) powder in a triethylene glycol dimethacrylate (TEGDMA) matrix, the inclusion of 5 wt% 4-META reduced the rate of water diffusion by about one-third at 27°C. nih.gov This is critical for the long-term stability of dental restorations in the moist oral environment.

The table below summarizes the documented effects of 4-META on the properties of dental composites based on published research findings.

| Property Assessed | Base Composite Matrix | Filler | 4-META Concentration | Observed Effect | Source |

| Transverse Strength | Methyl Methacrylate | Silanated LiAlSiO₄ | 5 wt% | ~30% Increase | nih.gov |

| Compressive Strength | Triethylene Glycol Dimethacrylate (TEGDMA) | Hydroxyapatite | 5 wt% | Drop in strength after hygrothermal cycling reduced by ~50% | nih.gov |

| Water Diffusion | Triethylene Glycol Dimethacrylate (TEGDMA) | Hydroxyapatite | 5 wt% | Rate of diffusion reduced by ~33% | nih.gov |

| Matrix Coherence | Methyl Methacrylate | Silanated LiAlSiO₄ | 5 wt% | More coherent matrix, resistance to chloroform | nih.gov |

This table is generated based on data from cited research articles.

Exploration of Novel Reaction Pathways and Polymerization Modifiers

The fundamental structure of 4-MET serves as a platform for developing new monomers with tailored functionalities. google.com Research is actively exploring novel reaction pathways to synthesize derivatives of 4-MET that can impart additional benefits, such as bioactivity, to the final material.

A significant development in this area is the creation of calcium 4-methacryloxyethyl trimellitic acid (CMET) . nih.gov This novel bioactive monomer is synthesized from 4-MET by replacing the hydrogen ions in its two carboxyl groups with calcium ions. nih.gov This modification neutralizes the acidic nature of 4-MET and introduces calcium, which can play a role in biological processes like remineralization. The development of CMET demonstrates a pathway for adding specific functionalities to the basic 4-MET structure, expanding its potential use in multifunctional materials. nih.gov

Furthermore, 4-MET and its anhydride are themselves considered effective polymerization modifiers . Polymer modifiers are substances that are added to a polymer system to enhance performance, acting as compatibilizers, coupling agents, or impact modifiers. bjorn-thorsen.com In the context of polymerization, 4-META modifies the reaction and the final network by:

Promoting Adhesion: It chemically bonds the polymer matrix to dissimilar materials, such as inorganic fillers or tooth structure. specialchem.com

Improving Cross-linking: The anhydride group can react to form additional cross-links within the polymer network, leading to a more durable and stable material. ontosight.ai

The exploration of these novel pathways and the understanding of 4-MET's role as a modifier are crucial for designing the next generation of advanced polymers and composites with precisely controlled properties.

Q & A

Basic Research Questions

Q. How can researchers confirm the chemical structure and purity of 4-Methacryloxyethyltrimellitic acid (4-META) in synthesized samples?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify functional groups (e.g., methacrylate and trimellitic acid moieties) . Pair with mass spectrometry (MS) for molecular weight validation. Monitor anhydride-to-acid conversion via Fourier-transform infrared spectroscopy (FTIR) to detect carbonyl stretching vibrations (1,740–1,720 cm⁻¹ for anhydride vs. 1,710–1,690 cm⁻¹ for acid) . Purity can be assessed via high-performance liquid chromatography (HPLC) with UV detection.

Q. What safety protocols are critical when handling 4-META in laboratory settings?

- Methodology :

- Respiratory protection : Use JIS T8151-compliant dust masks to avoid inhalation of particulates .

- Skin protection : Wear chemical-resistant gloves (JIS T 8116) and long-sleeved clothing to prevent sensitization .

- Storage : Keep containers in well-ventilated areas at 4°C to minimize hydrolytic degradation .

- First aid : Immediate rinsing with water for eye/skin contact and medical consultation for ingestion .

Q. How does 4-META interact with dentin substrates in dental adhesive applications?

- Methodology :

- Hybrid layer formation : Apply 4-META-containing primers to citric acid/ferric chloride-pretreated dentin. Use transmission electron microscopy (TEM) to observe resin-reinforced dentin interfaces .

- Bond strength testing : Perform microtensile bond strength (µTBS) tests after 24-hour water storage to evaluate durability .

Advanced Research Questions

Q. What experimental designs are optimal for studying hydrolytic degradation of 4-META in ethanol-based self-etch adhesives?

- Methodology :

- Accelerated aging : Store adhesives at 4°C for 12 months (half-life of typical shelf life) to simulate clinical refrigeration .

- Degradation analysis : Use ¹³C NMR to track ester bond hydrolysis and TEM to correlate morphological changes (e.g., porosity) with mechanical property losses .

- Control variables : Maintain consistent pH (1.9–3.3) to isolate hydrolysis effects from acidic monomer reactivity .

Q. How can contradictory data on 4-META’s bond strength in self-adhesive composites be resolved?

- Methodology :

- Data normalization : Account for variables like dentin moisture, HEMA content (hydrophilic co-monomer), and curing protocols .

- Statistical reconciliation : Apply mixed-effects models to clustered data (multiple observations per sample) to address nested variability .

- Meta-analysis : Pool studies with similar protocols (e.g., µTBS testing at 0.5 mm/min crosshead speed) to identify trends .

Q. What mechanistic insights explain 4-META’s dual hydrophobic/hydrophilic behavior in hybrid layer formation?

- Methodology :

- Molecular dynamics simulations : Model interactions between 4-META’s methacrylate (hydrophobic) and carboxylic acid (hydrophilic) groups with collagen fibrils.

- Chemical mapping : Use energy-dispersive X-ray spectroscopy (EDS) to localize 4-META within the hybrid layer and quantify calcium chelation .

Q. How does the anhydride form (4-META) differ from its hydrolyzed acid form (4-MET) in reactivity and application?

- Methodology :

- Reactivity comparison : Conduct differential scanning calorimetry (DSC) to measure polymerization exotherms; anhydrides typically exhibit higher reactivity due to ring-opening kinetics .

- Hydrolysis kinetics : Monitor pH-dependent conversion rates in aqueous environments using UV-Vis spectroscopy at 260 nm (carboxylate absorption) .

Data Contradiction Analysis

Q. Why do some studies report reduced bond strength of 4-META adhesives after long-term storage, while others show stability?

- Root cause : Variability in storage conditions (e.g., temperature, humidity) and adhesive composition (HEMA content affects water sorption) .

- Resolution : Standardize aging protocols (ISO/TS 11405) and report monomer/water sorption ratios (via thermogravimetric analysis) to enable cross-study comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.